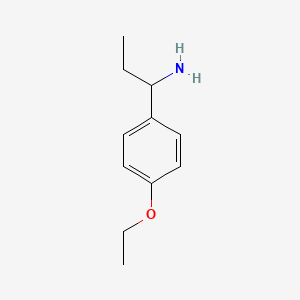

1-(4-Ethoxyphenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. It is commonly used in biochemical research, particularly in the field of proteomics .

準備方法

The synthesis of 1-(4-Ethoxyphenyl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and nitroethane.

Formation of Nitroalkene: The reaction between 4-ethoxybenzaldehyde and nitroethane in the presence of a base such as potassium hydroxide results in the formation of 1-(4-ethoxyphenyl)-2-nitropropene.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

1-(4-Ethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert it into secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Organic Synthesis

1-(4-Ethoxyphenyl)propan-1-amine is utilized as a reagent in organic synthesis. It serves as a building block for the creation of various complex organic molecules. Its structural features allow it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as an intermediate in the synthesis of various pharmaceutical compounds. |

| Chiral Auxiliary | Acts as a chiral auxiliary in asymmetric synthesis, aiding the production of enantiomerically pure compounds. |

Biological Research

The compound has garnered attention for its biological activities, particularly concerning its interaction with neurotransmitter systems.

Key Biological Activities:

- Neuropharmacology: Studies indicate that this compound may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

- Anticancer Properties: Preliminary research suggests potential anticancer activities, warranting further investigation into its mechanisms of action against various cancer cell lines.

Case Study Example:

A study published in a pharmacological journal examined the effects of this compound on neuroblastoma cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent.

Medicinal Chemistry

Research is ongoing to explore the therapeutic applications of this compound in treating neurological disorders and other diseases.

Potential Therapeutic Uses:

- Antidepressant Effects: Due to its interaction with monoamine neurotransmitters, there is potential for development as an antidepressant.

- Pain Management: Its effects on smooth muscle relaxation suggest possible applications in pain management therapies.

作用機序

The mechanism of action of 1-(4-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. It is known to act as a selective serotonin releasing agent, binding to serotonin receptors and modulating their activity. This interaction influences various biochemical pathways, leading to its observed effects .

類似化合物との比較

1-(4-Ethoxyphenyl)propan-1-amine can be compared with other similar compounds such as:

4-Methoxyamphetamine: Both compounds have similar structures but differ in their substituents on the phenyl ring.

(S)-Fluoxetine:

The uniqueness of this compound lies in its specific ethoxy substitution, which imparts distinct chemical and biological properties.

生物活性

1-(4-Ethoxyphenyl)propan-1-amine, also known as 3-(4-Ethoxyphenyl)propan-1-amine, is an organic compound with the molecular formula C12H17NO2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The structure of this compound features:

- An ethoxy group attached to a phenyl ring.

- A propan-1-amine backbone.

This configuration contributes to its unique chemical properties, influencing its biological activity.

The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters. This resemblance enables it to interact with various receptors in the nervous system, potentially influencing mood and cognition. The specific mechanism of action remains under investigation, but it is hypothesized that the compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various biochemical effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenyl)propan-1-amine | 0.96 | Lacks ethoxy group; potentially different reactivity |

| (2R)-2-(4-Ethoxyphenyl)propan-1-amine | N/A | Chiral configuration may lead to different biological activities |

Case Studies and Research Findings

Study on Neuroprotective Properties:

Research has indicated that similar compounds can inhibit glutamate-stimulated calcium uptake in neuronal cells, which is crucial for neuroprotective effects . While direct studies on this compound are lacking, these findings support the hypothesis that it may possess neuroprotective qualities.

Synthesis and Characterization:

The synthesis of this compound typically involves reactions starting from prochiral ketones, leading to high enantiomeric excess in the resulting products . This process highlights its relevance in pharmaceutical chemistry as a precursor for more complex compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)propan-1-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically begins with 4-ethoxybenzaldehyde , which undergoes reductive amination using an amine source (e.g., ammonia) and a reducing agent like sodium cyanoborohydride. Key steps include:

- Reductive Amination : React 4-ethoxybenzaldehyde with propan-1-amine in a polar solvent (e.g., methanol) under inert atmosphere.

- pH Control : Maintain acidic conditions (pH ~6.5–7.5) to stabilize intermediates.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield optimization can involve adjusting stoichiometry (excess amine) or using microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?

- Methodological Answer : A combination of techniques is essential:

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Methodological Answer : Enantiomers are resolved via chiral chromatography :

- Column : Chiralpak IC or OD-H (cellulose-based).

- Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.

- Detection : UV at 220 nm.

Alternatively, kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents (e.g., tert-butanol) can enantioselectively acylate the amine. Monitor conversion via TLC or HPLC .

Q. What structure-activity relationships (SAR) differentiate this compound from its methoxy or chloro analogs in receptor binding studies?

- Methodological Answer : The ethoxy group (─OCH₂CH₃) introduces steric bulk and altered electronic effects compared to methoxy (─OCH₃) or chloro (─Cl) substituents:

- Electronic Effects : Ethoxy’s electron-donating nature increases π-electron density in the phenyl ring, potentially enhancing affinity for serotonin receptors (e.g., 5-HT₂A).

- Steric Effects : Larger ethoxy groups may reduce binding to tight hydrophobic pockets (e.g., monoamine transporters).

Experimental Design : - Synthesize analogs (methoxy, chloro, hydroxy).

- Perform radioligand binding assays (e.g., 3H-LSD for 5-HT₂A).

- Compare IC₅₀ values and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

- Methodological Answer : Discrepancies often arise from variations in:

- Strain Specificity : Test against standardized microbial panels (e.g., ATCC strains).

- Enantiopurity : Use enantiomerically pure samples to isolate stereospecific effects.

- Assay Conditions : Standardize broth microdilution (CLSI guidelines) with controls for solvent interference (e.g., DMSO <1%).

Recent studies suggest the (R)-enantiomer exhibits stronger Gram-positive activity (MIC: 8 µg/mL vs. S. aureus) compared to the (S)-form (MIC: 32 µg/mL) .

特性

IUPAC Name |

1-(4-ethoxyphenyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGWGKBEIXPOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。